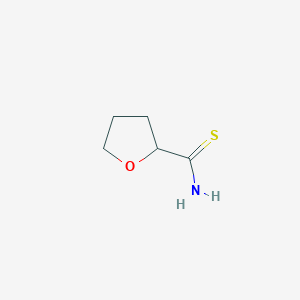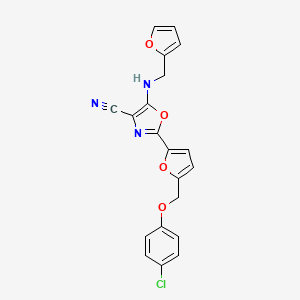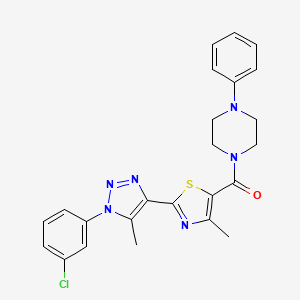
(2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,3-triazole ring, a thiazole ring, and a piperazine ring. These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using a combination of techniques including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Indole derivatives, which are structurally similar to the compound , have been investigated for their antitubercular activity . These compounds have shown promise in the active and dormant states against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG), suggesting that our compound could also be explored for similar applications .
Neurotoxicity Studies
The neurotoxic potentials of newly synthesized derivatives, including those related to our compound, have been studied. These studies focus on the effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are crucial for understanding the neurotoxic effects and potential therapeutic applications .
Soluble Epoxide Hydrolase Inhibition
Compounds with structural similarities to the one have been synthesized and shown inhibitory activity against human soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxy fatty acids, and its inhibition could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .
Antiviral Activity
Indole derivatives have been reported to possess significant antiviral activity . Given the structural resemblance, the compound could be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. The compound , due to its structural features, might also exhibit similar pharmacological properties, which could be valuable in developing new anti-inflammatory and pain-relief drugs .
Green Chemistry Applications
The synthesis and evaluation of new compounds, including those structurally related to our compound, are relevant in the field of green chemistry. The introduction of natural monoterpene fragments or their derivatives into new molecules can provide significant environmental benefits .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6OS/c1-16-22(24(32)30-13-11-29(12-14-30)19-8-4-3-5-9-19)33-23(26-16)21-17(2)31(28-27-21)20-10-6-7-18(25)15-20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDAUGFWCCQPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

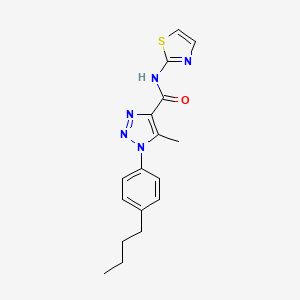
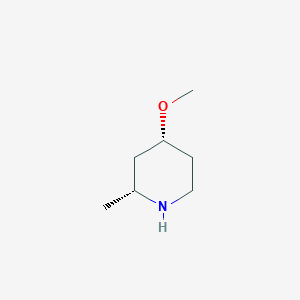
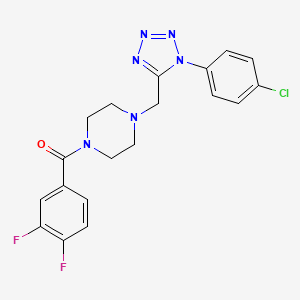
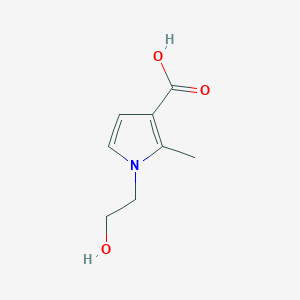
![N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2764832.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2764833.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2764834.png)
![2-[2-(Thiophen-2-YL)ethoxy]acetic acid](/img/structure/B2764835.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)
![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)

